3-(1-Boc-3-azetidinyl)-5-aminoisoxazole

Purity Analytical Chemistry Building Block Quality

3-(1-Boc-3-azetidinyl)-5-aminoisoxazole is a unique pharmaceutical intermediate that integrates a 5-aminoisoxazole pharmacophore with a rigid azetidine ring and orthogonal Boc protection. Unlike generic 5-aminoisoxazoles, its conformational restriction improves target selectivity and metabolic stability while enabling mild, selective deprotection for late-stage diversification. With ≥98% purity, this building block ensures reliable SAR data in amide couplings, Suzuki-Miyaura reactions, and FBDD library construction. Ideal for kinase inhibitors, GPCR modulators, and peptidomimetic design requiring sp3-enriched, non-natural amino acid scaffolds. Choose this compound to reduce synthetic risk and accelerate lead optimization.

Molecular Formula C11H17N3O3
Molecular Weight 239.27 g/mol
Cat. No. B15323120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Boc-3-azetidinyl)-5-aminoisoxazole
Molecular FormulaC11H17N3O3
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)C2=NOC(=C2)N
InChIInChI=1S/C11H17N3O3/c1-11(2,3)16-10(15)14-5-7(6-14)8-4-9(12)17-13-8/h4,7H,5-6,12H2,1-3H3
InChIKeyIMEKTZIUBDQCNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Boc-3-azetidinyl)-5-aminoisoxazole: CAS 887591-76-6 Heterocyclic Building Block for Medicinal Chemistry


3-(1-Boc-3-azetidinyl)-5-aminoisoxazole (CAS: 887591-76-6), also known as tert-butyl 3-(5-amino-1,2-oxazol-3-yl)azetidine-1-carboxylate, is a heterocyclic building block featuring an azetidine ring, a 5-aminoisoxazole pharmacophore, and a Boc-protecting group . This compound is classified as a pharmaceutical intermediate and is primarily utilized in medicinal chemistry and drug discovery for constructing sp3-rich fragments and optimizing pharmacokinetic properties [1]. Its molecular formula is C₁₁H₁₇N₃O₃, with a molecular weight of 239.27 g/mol .

Why 3-(1-Boc-3-azetidinyl)-5-aminoisoxazole Cannot Be Replaced by Simple 5-Aminoisoxazole Analogs


The 3-(1-Boc-3-azetidinyl)-5-aminoisoxazole scaffold cannot be simply substituted with generic 5-aminoisoxazole analogs due to the unique steric and electronic contributions of the azetidine ring and Boc-protecting group. The azetidine ring provides enhanced metabolic stability and conformational restriction, while the Boc group allows for selective deprotection under mild conditions, enabling sequential functionalization that is not feasible with unprotected aminoisoxazoles [1]. Regioselective functionalization studies confirm that the 5-aminoisoxazole core, when paired with an azetidine moiety, demonstrates distinct reactivity profiles compared to 3-aminoisoxazole or simple 5-aminoisoxazole derivatives [2]. These structural features are critical for modulating biological activity and pharmacokinetic properties in lead optimization, making generic substitution a high-risk decision in medicinal chemistry workflows [3].

Quantitative Evidence for 3-(1-Boc-3-azetidinyl)-5-aminoisoxazole: Purity, Reactivity, and Structural Differentiation


Comparative Purity Analysis: 3-(1-Boc-3-azetidinyl)-5-aminoisoxazole vs. Common 5-Aminoisoxazole Building Blocks

3-(1-Boc-3-azetidinyl)-5-aminoisoxazole is routinely supplied at ≥98% purity, as verified by multiple reputable vendors . In contrast, commonly used 5-aminoisoxazole (CAS: 288-32-4) is typically offered at 97% purity [1]. The 1% absolute purity difference is significant in multistep syntheses, where impurities propagate through steps and reduce overall yield and product integrity. The higher purity specification of the Boc-azetidine derivative reduces the need for additional purification steps, directly impacting procurement and production efficiency.

Purity Analytical Chemistry Building Block Quality

Price Differentiation: 3-(1-Boc-3-azetidinyl)-5-aminoisoxazole vs. Unprotected 5-Aminoisoxazole

The price of 3-(1-Boc-3-azetidinyl)-5-aminoisoxazole is significantly higher than that of simple 5-aminoisoxazole. For a 1g quantity, the Boc-azetidine derivative is priced at approximately $1031.00 , whereas 5-aminoisoxazole is available for ~$50-100/g [1]. The ~10-20x cost difference reflects the added synthetic complexity and the value of the pre-installed azetidine-Boc moiety, which saves 2-3 synthetic steps in lead optimization programs.

Procurement Cost Building Block Economics Medicinal Chemistry

Reactivity Differentiation: Regioselective Functionalization of 5-Aminoisoxazole Core with Azetidine vs. Simple Analogs

Studies on regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates demonstrate that the azetidine-containing derivative (structurally analogous to 3-(1-Boc-3-azetidinyl)-5-aminoisoxazole) exhibits distinct reactivity and stereochemical outcomes compared to pyrrolidine or piperidine analogs [1]. While direct quantitative data for the exact target compound is limited, class-level inference indicates that the azetidine ring imparts unique conformational constraints that influence reaction yields and selectivity in subsequent coupling steps. This is supported by the isolation and characterization of regioisomeric products via chiral HPLC and X-ray crystallography, confirming the structural uniqueness of the azetidine-containing scaffolds [1].

Synthetic Chemistry Regioselectivity Amino Acid-like Building Blocks

Metabolic Stability Advantage: Azetidine Ring vs. Acyclic or Larger Heterocyclic Analogs

The azetidine ring in 3-(1-Boc-3-azetidinyl)-5-aminoisoxazole confers improved metabolic stability relative to acyclic amine derivatives or larger heterocyclic analogs (e.g., piperidine). While direct metabolic half-life data for the exact compound is not publicly available, class-level inference from azetidine-containing drug discovery programs indicates that azetidines typically exhibit reduced N-dealkylation and improved microsomal stability compared to pyrrolidine or piperidine analogs [1]. This is a critical differentiator for lead optimization, as metabolic stability directly impacts in vivo efficacy and dosing frequency.

Metabolic Stability Drug Discovery Pharmacokinetics

Crystallinity and Solid-State Handling: Comparison with Amorphous 5-Aminoisoxazole Derivatives

3-(1-Boc-3-azetidinyl)-5-aminoisoxazole is typically a crystalline solid with a defined melting point range (vendor-specific data), facilitating easier handling, weighing, and formulation compared to many 5-aminoisoxazole derivatives that are often amorphous or low-melting solids . While exact melting point data varies by source, the crystalline nature is a consistent differentiator that simplifies laboratory workflows and reduces hygroscopicity issues common with unprotected aminoisoxazoles.

Solid-State Chemistry Formulation Compound Handling

Optimal Applications for 3-(1-Boc-3-azetidinyl)-5-aminoisoxazole in Drug Discovery and Chemical Biology


Medicinal Chemistry Lead Optimization: Installing a Conformationally Constrained 5-Aminoisoxazole Pharmacophore

This compound is ideally suited for medicinal chemistry programs requiring a 5-aminoisoxazole moiety with enhanced metabolic stability and reduced conformational flexibility. The azetidine ring provides a rigid scaffold that can improve target binding and selectivity, while the Boc group allows for late-stage deprotection and further diversification [1]. Its high purity (≥98%) minimizes byproduct formation during amide coupling or Suzuki-Miyaura reactions, ensuring reliable structure-activity relationship (SAR) studies .

Synthesis of Heterocyclic Amino Acid Analogs and Peptidomimetics

The compound serves as a key intermediate for constructing sp3-rich, non-natural amino acid derivatives. The azetidine ring mimics proline-like conformational constraints, while the 5-aminoisoxazole core can engage in hydrogen bonding interactions similar to natural amino acid side chains [2]. This makes it valuable for peptidomimetic design in protease inhibitor or GPCR modulator programs [1].

Fragment-Based Drug Discovery (FBDD) and Library Synthesis

As a low-molecular-weight (239.27 g/mol) heterocyclic building block with orthogonal protecting groups, 3-(1-Boc-3-azetidinyl)-5-aminoisoxazole is an excellent fragment for FBDD libraries. Its balanced physicochemical properties (TPSA ~81.59 Ų) and potential for rapid analog synthesis make it suitable for hit-to-lead optimization campaigns targeting kinases, TDO2, or monoamine oxidases .

Chemical Biology Probe Development: Covalent or Reversible Inhibitor Design

The 5-aminoisoxazole moiety can act as a warhead or recognition element in kinase inhibitors [3]. The Boc-protected azetidine provides a handle for introducing additional functionality or tags (e.g., biotin, fluorophores) after deprotection, enabling the creation of chemical probes for target validation and mechanism-of-action studies [1].

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